molecular formula C10H11ClF3N B3109727 (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride CAS No. 175168-77-1

(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride

Cat. No. B3109727
CAS RN: 175168-77-1
M. Wt: 237.65
InChI Key: CXCTXCXCIYKANU-DKXTVVGFSA-N
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Description

(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride, also known as TFPCP-HCl, is a new synthetic compound that has recently been developed for use in scientific research. Its structure is composed of a cyclopropan-1-amine ring with a trifluoromethylphenyl substituent and a hydrochloride counterion. This compound has recently been gaining attention due to its wide range of potential applications in the laboratory.

Scientific Research Applications

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a pivotal technique for synthesizing key intermediates for drug development. For instance, different biocatalytic routes have been examined for synthesizing the cyclopropyl amine, a critical building block for the anti-thrombotic agent ticagrelor. Utilizing enzymes such as ketoreductase, amidase, or lipase, researchers achieved high enantiomeric excesses (ee) in the synthesis, demonstrating the effectiveness of biocatalytic methods in producing optically pure compounds (Hugentobler et al., 2016).

Asymmetric Synthesis and Medicinal Applications

Asymmetric synthesis plays a crucial role in the development of pharmaceuticals. The compound has been utilized in the asymmetric synthesis of various pharmacologically relevant molecules. For example, an efficient asymmetric synthesis process has been developed for N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This process highlights the utility of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride in creating complex molecules with high stereochemical control (Boggs et al., 2007).

Novel Synthetic Methods

Research has also focused on developing new synthetic methods that leverage the unique reactivity of cyclopropyl-containing compounds. For instance, copper-catalyzed Chan-Lam cyclopropylation has been applied to phenols and azaheterocycles, providing a straightforward route to cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method showcases the adaptability of cyclopropyl intermediates in forming bonds with heteroatoms, thus expanding the toolkit for synthesizing medicinally relevant molecules (Derosa et al., 2018).

Hydrolytic Resolution in Drug Synthesis

The hydrolytic resolution of cyclopropyl azolides, a key step in the synthesis of ticagrelor, an anti-platelet medication, exemplifies another application. Using immobilized Candida antarctica lipase B, researchers developed an efficient process for preparing optically pure intermediates, underscoring the importance of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride in producing clinically significant drugs (Xin-yu Wang et al., 2019).

properties

IUPAC Name

(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14;/h1-4,7,9H,5,14H2;1H/t7-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCTXCXCIYKANU-DKXTVVGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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